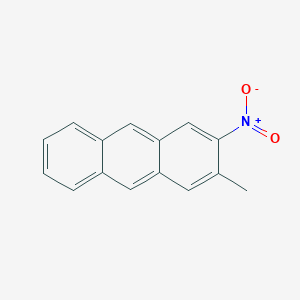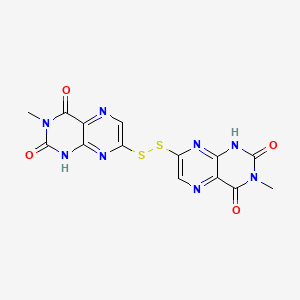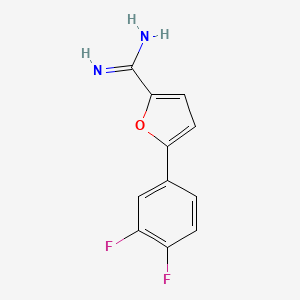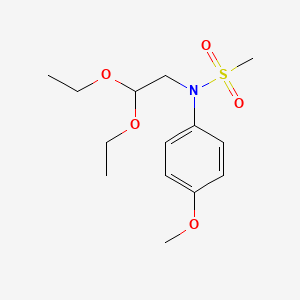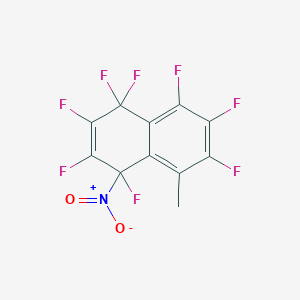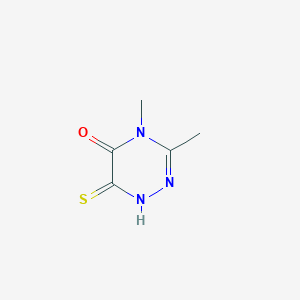
3,4-Dimethyl-6-sulfanylidene-1,6-dihydro-1,2,4-triazin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-6-sulfanylidene-1,6-dihydro-1,2,4-triazin-5(4H)-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-6-sulfanylidene-1,6-dihydro-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a dithiocarbamate with a hydrazine derivative, followed by cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
3,4-Dimethyl-6-sulfanylidene-1,6-dihydro-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfur-containing functional group.
Substitution: Various substituents can be introduced at different positions on the ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the ring.
科学的研究の応用
Chemistry
In chemistry, 3,4-Dimethyl-6-sulfanylidene-1,6-dihydro-1,2,4-triazin-5(4H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential as a pharmaceutical agent. Compounds with similar structures have been studied for their antimicrobial, antiviral, and anticancer properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity.
作用機序
The mechanism of action of 3,4-Dimethyl-6-sulfanylidene-1,6-dihydro-1,2,4-triazin-5(4H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. In a chemical context, its reactivity could be explained by the electronic distribution within the molecule and the presence of reactive functional groups.
類似化合物との比較
Similar Compounds
3,4-Dimethyl-1,2,4-triazine: Lacks the sulfur atom, which could significantly alter its reactivity and applications.
6-Sulfanylidene-1,2,4-triazine: Similar structure but without the methyl groups, which could affect its physical and chemical properties.
Uniqueness
3,4-Dimethyl-6-sulfanylidene-1,6-dihydro-1,2,4-triazin-5(4H)-one is unique due to the presence of both sulfur and nitrogen atoms within its ring structure, as well as the specific positioning of the methyl groups
特性
CAS番号 |
89730-81-4 |
|---|---|
分子式 |
C5H7N3OS |
分子量 |
157.20 g/mol |
IUPAC名 |
3,4-dimethyl-6-sulfanylidene-1H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C5H7N3OS/c1-3-6-7-4(10)5(9)8(3)2/h1-2H3,(H,7,10) |
InChIキー |
BDZBODYHDYLHQL-UHFFFAOYSA-N |
正規SMILES |
CC1=NNC(=S)C(=O)N1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


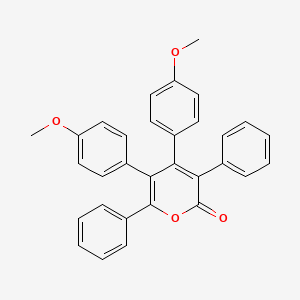

![Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate](/img/structure/B14397442.png)
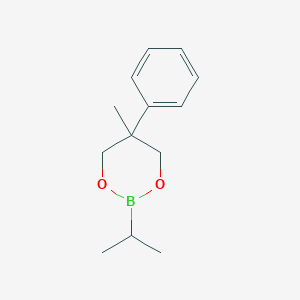
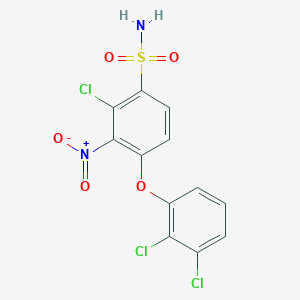
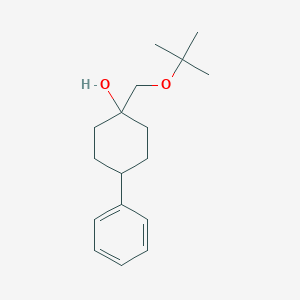
![1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione](/img/structure/B14397471.png)
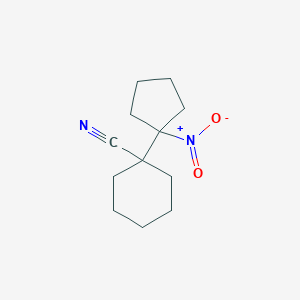
![1-Bromo-N-ethyl-2-[(propan-2-yl)amino]ethane-1-sulfonamide](/img/structure/B14397486.png)
